![molecular formula C19H37N3O3 B14788605 tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate: is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyl carbamate, followed by coupling reactions to introduce the cyclohexyl and amino acid moieties. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Azides, thiols.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in structural biology and drug discovery .
Medicine: In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases like cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is used in the production of polymers and advanced materials. Its unique chemical properties enhance the mechanical strength and thermal stability of these materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness: What sets tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate apart from similar compounds is its unique combination of a cyclohexyl ring and an amino acid derivative. This structure provides it with distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C19H37N3O3 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-10-8-9-11-15(14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23) |
Clave InChI |
HPAOBEHLYZCSDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


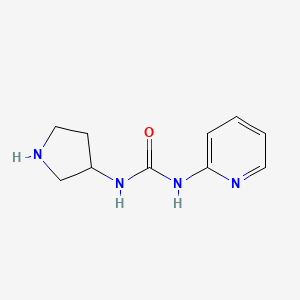
![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
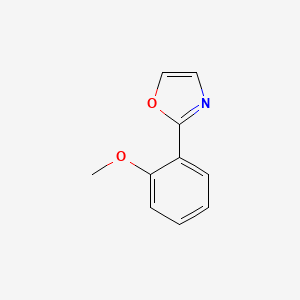
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
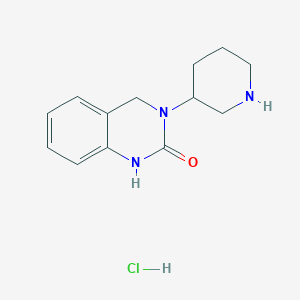
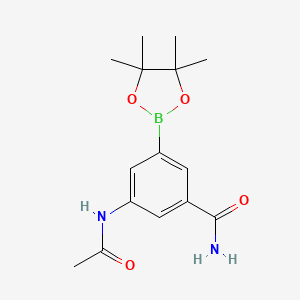
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
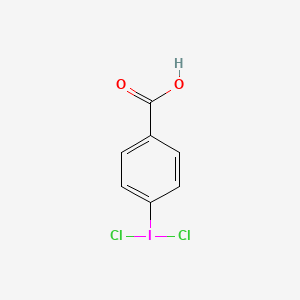
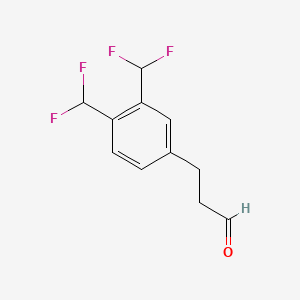
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
